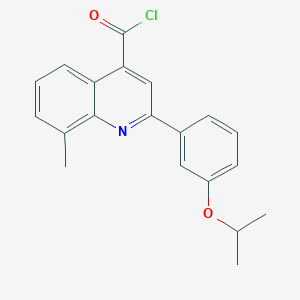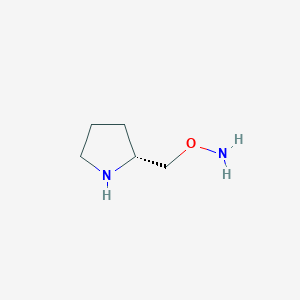
(R)-O-(pyrrolidin-2-ylmethyl)hydroxylamine
Overview
Description
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine typically involves the reaction of pyrrolidine derivatives with hydroxylamine. One common method includes the nucleophilic addition of hydroxylamine to a pyrrolidine-2-carbaldehyde intermediate, followed by reduction to yield the desired hydroxylamine compound .
Industrial Production Methods
Industrial production methods for ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under appropriate conditions.
Reduction: The compound can be reduced to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary widely depending on the desired product, but may include the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes. For example, it can inhibit protein synthesis by binding to RNA polymerase II, which is involved in the transcription of DNA to messenger RNA (mRNA) . This inhibition can lead to anti-tumor effects, making it a compound of interest in cancer research.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine: Another pyrrolidine derivative with similar structural features.
Pyrrolidin-2-one: A related compound with a different functional group, often used in similar applications.
Pyrrolidine: The parent compound, which is a cyclic secondary amine.
Uniqueness
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
O-[[(2R)-pyrrolidin-2-yl]methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-8-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVQCEOPTRBRCW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693128 | |
| Record name | O-{[(2R)-Pyrrolidin-2-yl]methyl}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952747-32-9 | |
| Record name | O-{[(2R)-Pyrrolidin-2-yl]methyl}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)

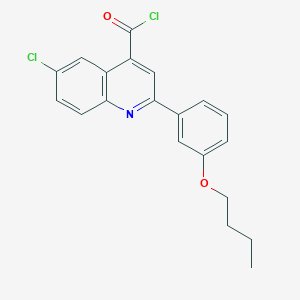
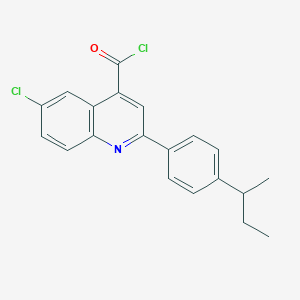
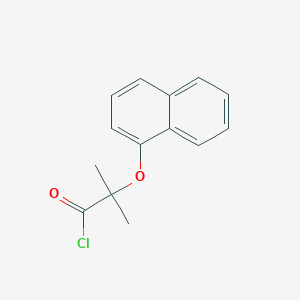
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
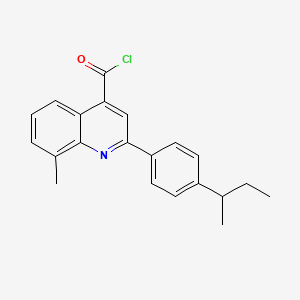
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
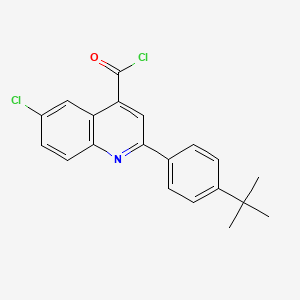
![2-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393917.png)
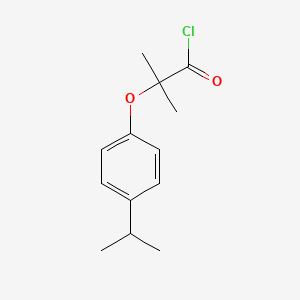
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
